1-Bromoheptan-2-one

Catalog No.
S1512176
CAS No.
16339-93-8
M.F
C7H13BrO
M. Wt
193.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromoheptan-2-one

CAS Number

16339-93-8

Product Name

1-Bromoheptan-2-one

IUPAC Name

1-bromoheptan-2-one

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

InChI

InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3

InChI Key

RCTWZRNOJCMIDN-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CBr

Canonical SMILES

CCCCCC(=O)CBr

1-Bromoheptan-2-one is an organic compound with the molecular formula C₇H₁₃BrO. It features a bromine atom attached to the first carbon of a heptan-2-one structure, which is a ketone with a seven-carbon chain. This compound is characterized by its unique combination of a bromine substituent and a ketone functional group, making it valuable in various chemical applications.

There is no current information available regarding a specific mechanism of action for 1-bromoheptan-2-one in biological systems.

  • Bromine atom: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Ketone group: Ketones are generally flammable and may react violently with strong oxidizing agents.
Typical of both alkyl halides and ketones:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles (e.g., hydroxide ions) through a bimolecular nucleophilic substitution reaction.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Oxidation: The ketone functional group can be oxidized further or reduced depending on the reagents used.

These reactions highlight the compound's versatility in organic synthesis, particularly in creating complex molecules.

1-Bromoheptan-2-one can be synthesized through several methods:

  • Bromination of Heptan-2-one: Direct bromination using bromine or N-bromosuccinimide in a suitable solvent under controlled conditions.
  • Oxidative Bromination: A mild oxidative bromination method using potassium bromide and ferric nitrate has been reported for α-monobromination of ketones, which could be adapted for this compound .

These methods allow for the selective introduction of the bromine atom into the heptan-2-one framework.

1-Bromoheptan-2-one has several applications in organic chemistry:

  • Intermediate in Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions: Utilized in nucleophilic substitution reactions to introduce other functional groups into larger molecules.

Its unique structure makes it a valuable tool for chemists working on synthetic pathways.

Interaction studies involving 1-bromoheptan-2-one primarily focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in different chemical environments. Studies may also explore its interactions with biological molecules to assess potential pharmacological effects.

Several compounds share structural similarities with 1-bromoheptan-2-one. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-BromobutaneC₄H₉BrShorter carbon chain; lacks ketone functionality
1-BromohexaneC₆H₁₃BrSix-carbon chain; similar halogenated structure
2-HeptanoneC₇H₁₄OKetone without bromine; serves as precursor
BromoacetoneC₃H₅BrOSmaller structure; different reactivity profile

1-Bromoheptan-2-one stands out due to its combination of a longer carbon chain and both halogen and ketone functionalities, making it particularly useful in synthetic organic chemistry.

XLogP3

2.6

Wikipedia

1-Bromoheptan-2-one

Dates

Modify: 2023-08-15

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